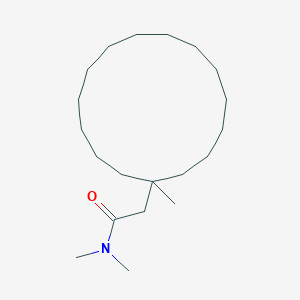
N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide is an organic compound characterized by its unique structure, which includes a dimethylacetamide group attached to a cyclopentadecyl ring. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide typically involves the reaction of dimethylamine with acetic anhydride or acetic acid. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalysts: Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Solvents: Common solvents include dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with temperature control and stirring mechanisms.
Purification: The product is purified using distillation or crystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the dimethylacetamide group into various molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways: It can modulate various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A similar compound with a simpler structure, commonly used as a solvent and reagent in organic synthesis.
N,N-Dimethylformamide: Another related compound, known for its use as a solvent and reagent in various chemical reactions.
Uniqueness
N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide is unique due to its cyclopentadecyl ring, which imparts distinct chemical properties and reactivity compared to simpler dimethylacetamide derivatives.
Properties
CAS No. |
823213-82-7 |
|---|---|
Molecular Formula |
C20H39NO |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-methylcyclopentadecyl)acetamide |
InChI |
InChI=1S/C20H39NO/c1-20(18-19(22)21(2)3)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-18H2,1-3H3 |
InChI Key |
LQUXJILJRLYELY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCCCCCCCCC1)CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


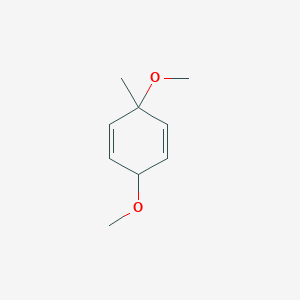
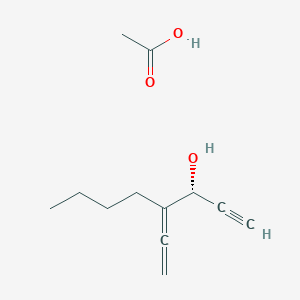
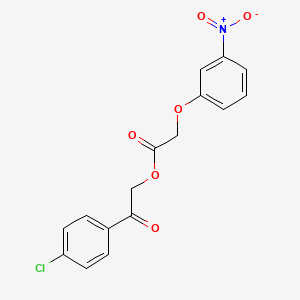
![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
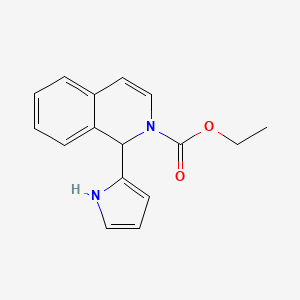
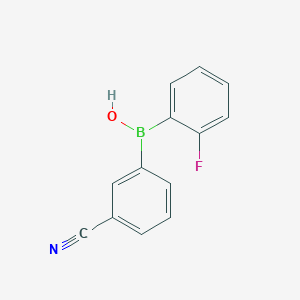
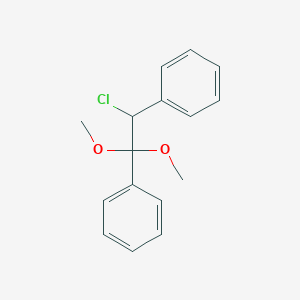
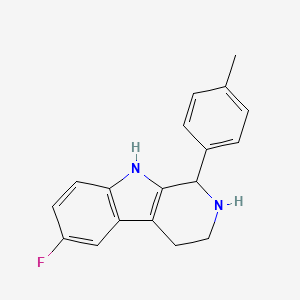
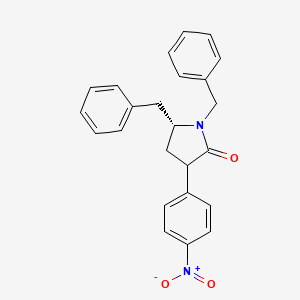
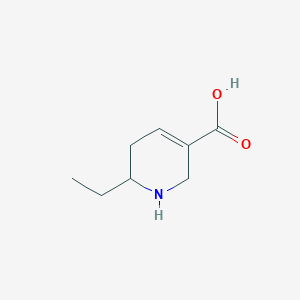
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
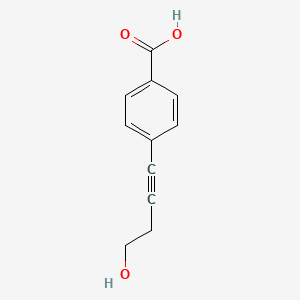
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
